ethyl 1-ethyl-1H-pyrazole-3-carboxylate

Overview

Description

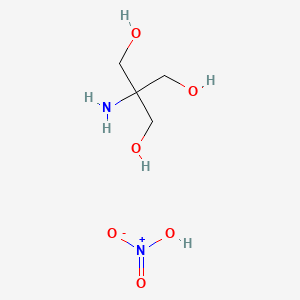

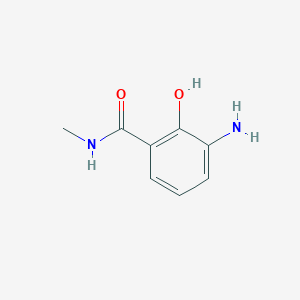

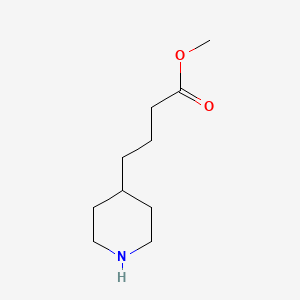

Ethyl 1-ethyl-1H-pyrazole-3-carboxylate, also known as ethyl pyrazole-3-carboxylate or EPC, is a versatile organic compound used in a variety of scientific research applications. EPC is a structural isomer of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. It is a colorless liquid, with a melting point of -19°C and a boiling point of 119°C. It is highly soluble in water, ethanol, and other organic solvents, making it a useful reagent in a wide range of reactions.

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including ethyl 1-ethyl-1H-pyrazole-3-carboxylate, have been extensively studied for their antimicrobial properties. They are known to exhibit significant activity against a variety of bacterial and fungal strains, making them valuable in the development of new antimicrobial agents .

Agriculture: Pesticide Development

In the agricultural sector, pyrazole compounds are utilized in the synthesis of pesticides. Their ability to disrupt the life cycle of pests without causing undue harm to crops is of particular interest to researchers aiming to enhance crop protection methods .

Organic Synthesis: Directing Groups

In organic synthesis, the pyrazole structure acts as a directing group, guiding the formation of specific bonds during chemical reactions. This application is crucial in the synthesis of complex molecules with high precision .

Drug Discovery: Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives make them candidates for drug discovery efforts targeting chronic inflammatory diseases. Ethyl 1-ethyl-1H-pyrazole-3-carboxylate can be a key intermediate in synthesizing potential anti-inflammatory drugs .

Coordination Chemistry: Ligand Synthesis

Pyrazole-based compounds serve as ligands in coordination chemistry, forming complexes with various metals. These complexes have potential applications in catalysis and materials science .

Organometallic Chemistry: Catalyst Development

In organometallic chemistry, ethyl 1-ethyl-1H-pyrazole-3-carboxylate derivatives are used to develop catalysts that facilitate a range of chemical transformations, contributing to more efficient and sustainable chemical processes .

Antioxidant Research: Free Radical Scavengers

Research into antioxidants has highlighted the role of pyrazole derivatives as free radical scavengers. This property is beneficial in designing compounds to mitigate oxidative stress-related damage in biological systems .

Antiviral Research: Hepatitis C Virus Inhibition

Ethyl 1-ethyl-1H-pyrazole-3-carboxylate has shown promise in antiviral research, particularly in the development of compounds active against the hepatitis C virus (HCV). This application is significant given the global impact of HCV on public health .

properties

IUPAC Name |

ethyl 1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-10-6-5-7(9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWBNCMQHDWOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629689 | |

| Record name | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |

CAS RN |

1007503-15-2 | |

| Record name | Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)

![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)